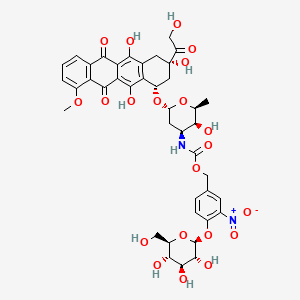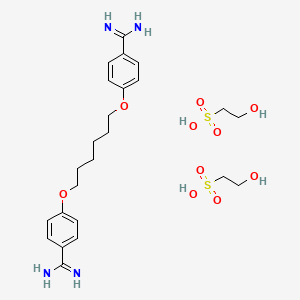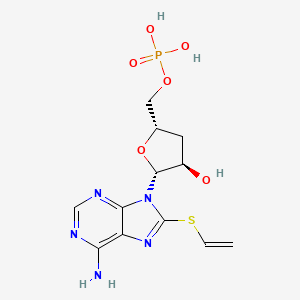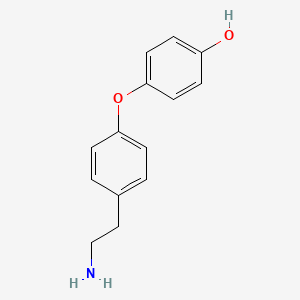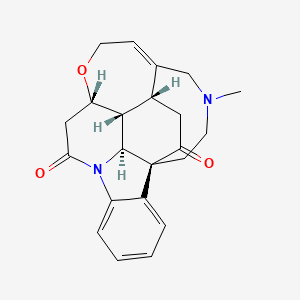
Reactive Red 6 hapten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hapteno Rojo Reactivo 6 implica el acoplamiento de sales de diazonio con aminas aromáticas. El proceso generalmente comienza con la diazotización de una amina aromática, seguida del acoplamiento con un derivado del naftaleno. Las condiciones de reacción a menudo incluyen ambientes ácidos para facilitar las reacciones de diazotización y acoplamiento. Los reactivos comunes utilizados en estas reacciones incluyen nitrito de sodio, ácido clorhídrico y varios derivados del naftaleno .
Métodos de producción industrial
En entornos industriales, la producción del hapteno Rojo Reactivo 6 implica reacciones de diazotización y acoplamiento a gran escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes. El uso de sistemas automatizados garantiza un control preciso de la temperatura, el pH y la adición de reactivos, lo que da como resultado un producto de alta calidad adecuado para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El hapteno Rojo Reactivo 6 sufre varios tipos de reacciones químicas, incluida la oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de grupos funcionales como hidroxilo, ácido sulfónico y grupos azo .
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Estas reacciones generalmente ocurren en condiciones ácidas o neutras.
Reducción: Los agentes reductores como el ditionito de sodio y el polvo de zinc se utilizan para reducir los grupos azo a aminas. Estas reacciones a menudo se llevan a cabo en condiciones alcalinas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de naftaleno sustituidos, aminas y derivados de ácido sulfónico. Los productos específicos dependen de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El hapteno Rojo Reactivo 6 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de química de colorantes azo y reacciones que involucran sales de diazonio.
Mecanismo De Acción
El mecanismo de acción del hapteno Rojo Reactivo 6 implica su interacción con objetivos moleculares específicos, principalmente proteínas. Como hapteno, se une a proteínas portadoras, formando conjugados hapteno-proteína que pueden desencadenar una respuesta inmune. Esta interacción está mediada por la formación de enlaces covalentes entre el hapteno y los residuos de aminoácidos en la proteína, lo que lleva a la activación de células inmunitarias y la producción de anticuerpos específicos .
Comparación Con Compuestos Similares
Compuestos similares
- Hapteno Rojo Reactivo 2
- Hapteno Rojo Reactivo 4
- Hapteno Rojo Reactivo 120
Singularidad
El hapteno Rojo Reactivo 6 es único debido a su estructura específica, que incluye dos grupos (5-hidroxi-1,3-disulfo-2-naftil)amino y un núcleo de 1,3,5-triazina. Esta estructura imparte propiedades químicas distintas, como una alta solubilidad en agua y una fuerte afinidad de unión a las proteínas, lo que lo hace particularmente útil en estudios inmunológicos y aplicaciones industriales .
Propiedades
Fórmula molecular |
C35H25N9O22S6 |
|---|---|
Peso molecular |
1116.0 g/mol |
Nombre IUPAC |
5-hydroxy-2-[[4-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-1,7-disulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-6-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C35H25N9O22S6/c45-24-7-1-14(67(49,50)51)9-22(24)41-43-28-26(69(55,56)57)11-18-16(30(28)47)3-5-20(32(18)71(61,62)63)38-34-36-13-37-35(40-34)39-21-6-4-17-19(33(21)72(64,65)66)12-27(70(58,59)60)29(31(17)48)44-42-23-10-15(68(52,53)54)2-8-25(23)46/h1-13,45-48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H2,36,37,38,39,40) |
Clave InChI |
PJONDRDKCIFXDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C=C3C(=C2O)C=CC(=C3S(=O)(=O)O)NC4=NC(=NC=N4)NC5=C(C6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


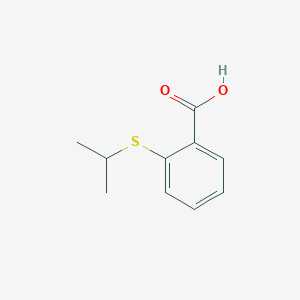

![(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol](/img/structure/B1227437.png)
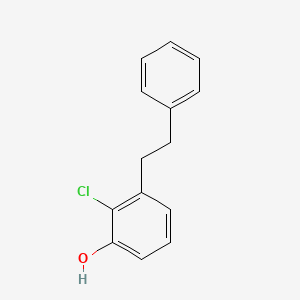

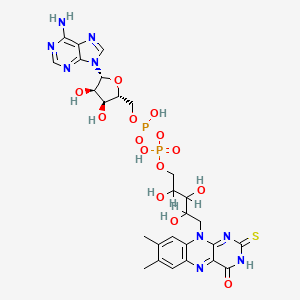
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate](/img/structure/B1227447.png)

